molecular formula C17H18N2O3S B6562393 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946322-47-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B6562393
CAS No.: 946322-47-0
M. Wt: 330.4 g/mol
InChI Key: FRONUBKFOLCQPJ-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Reduction products may include tetrahydroquinoline derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antimicrobial and anti-inflammatory properties.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Studies are ongoing to determine their efficacy and safety profiles.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-diethoxybenzamide

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a valuable compound for further exploration and development.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (BTMQ) is a heterocyclic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Overview of BTMQ

Chemical Structure and Properties:

  • Molecular Formula: C17H18N2O3S
  • Molecular Weight: 330.4 g/mol
  • CAS Number: 946322-47-0
  • IUPAC Name: N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide

BTMQ is characterized by its tetrahydroquinoline skeleton, which contributes to its unique biological properties. The compound is relatively stable under various conditions and exhibits moderate lipophilicity, allowing it to cross biological membranes effectively.

Synthesis of BTMQ

The synthesis of BTMQ typically involves several steps:

  • Formation of the Tetrahydroquinoline Core: This can be achieved through the Biltz synthesis involving aniline derivatives and ketones.
  • Introduction of the Benzoyl Group: This is often done via Friedel-Crafts acylation.
  • Sulfonation Reaction: The final step introduces the methanesulfonamide moiety.

BTMQ exerts its biological effects through interactions with various molecular targets:

  • It has been shown to inhibit acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment.
  • The compound also demonstrates protective effects on dopaminergic neurons in models of Parkinson's disease.

Pharmacological Properties

Research indicates that BTMQ has a range of pharmacological activities:

  • Anti-inflammatory Effects: BTMQ has been investigated for its potential as an anti-inflammatory agent.
  • Anticancer Activity: Studies have demonstrated that BTMQ can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Experimental Findings

  • Fungicidal Activity:
    • A study reported that derivatives of tetrahydroquinoline exhibited excellent fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum. For instance, compound 5n showed superior activity compared to commercial fungicides with EC50 values significantly lower than those of established treatments .
  • Neuroprotective Effects:
    • In vitro studies indicated that BTMQ protects against neurodegeneration associated with Alzheimer's disease by inhibiting AChE activity, which could lead to improved cognitive function in affected individuals.
  • Cancer Research:
    • BTMQ has been tested in various cancer models, showing promise in inhibiting tumor growth and enhancing apoptosis rates in malignant cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
BTMQBTMQ StructureInhibits AChE; anticancer; antifungal
1,2,3,4-TetrahydroquinolineBasic structure without substituentsLimited biological activity
QuinolineRelated heterocyclic compoundModerate biological activities

Toxicity and Safety Profile

Preliminary toxicity studies suggest that BTMQ exhibits low toxicity in both in vivo and in vitro settings. It has not shown mutagenic or genotoxic effects in standard assays, indicating a favorable safety profile for further research applications .

Future Directions

The ongoing research on BTMQ points towards its potential as a therapeutic agent across multiple disease states. Future studies should focus on:

  • Detailed mechanistic studies to elucidate the pathways involved in its biological activity.
  • Clinical trials to assess its efficacy and safety in human subjects.
  • Exploration of structural modifications to enhance its pharmacological properties.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23(21,22)18-15-10-9-13-8-5-11-19(16(13)12-15)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRONUBKFOLCQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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